molecular formula C22H27ClN6O2 B2590658 3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923393-97-9

3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2590658
M. Wt: 442.95
InChI Key: XFGWPGOMLAWYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H27ClN6O2 and its molecular weight is 442.95. The purity is usually 95%.
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Scientific Research Applications

Receptor Activity and Pharmacological Evaluation

Research on compounds structurally related to 3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione demonstrates significant potential in the development of treatments for neurological and psychiatric conditions. For instance, Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. They identified potent ligands for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors, indicating potential applications as antidepressants and anxiolytics. Docking studies suggested that substituents at specific positions on the imidazo[2,1-f]purine-2,4-dione nucleus could significantly affect receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Synthesis and Antiviral Activity

The synthesis and evaluation of novel purine analogues, including the imidazo[2,1-f]purine-2,4-dione derivatives, have also been explored for their antiviral properties. Kim et al. (1978) described the chemical synthesis of a new class of purine analogues with moderate activity against rhinovirus at non-toxic dosage levels. This research opens avenues for the development of new antiviral compounds with improved efficacy and selectivity (Kim et al., 1978).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-[3-(dimethylamino)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN6O2/c1-14-15(2)29-18-19(24-21(29)27(14)12-6-11-25(3)4)26(5)22(31)28(20(18)30)13-16-7-9-17(23)10-8-16/h7-10H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGWPGOMLAWYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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